Scientific Field: Biochemistry Application Summary: In biochemistry, 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is utilized as a biochemical for proteomics research . It serves as a building block in peptide synthesis and protein engineering. Methods of Application: The compound is often used in aqueous or organic solvent systems at controlled temperatures to ensure stability and reactivity. It may be involved in enzymatic reactions or as a substrate for chemical modifications of proteins. Results and Outcomes: The use of this compound in proteomics has enabled the identification of novel protein interactions and functions
Scientific Field: Medicinal Chemistry Application Summary: Medicinal chemistry explores the compound’s utility in drug discovery, particularly in the design of molecules with biological activity . Methods of Application: It is incorporated into drug candidates and tested for activity against biological targets, often involving SAR studies to optimize its pharmacological profile. Results and Outcomes: Research has shown that derivatives of pyridinone, the core structure of this compound, exhibit a range of biological activities, which are promising for the development of new medications.
5-Amino-1-ethyl-1,2-dihydropyridin-2-one is an organic compound characterized by its unique structure, which includes a dihydropyridine ring substituted with an amino group and an ethyl group. Its chemical formula is , and it has a molecular weight of 138.17 g/mol. The compound appears as a powder and is known for its potential applications in various fields, including medicinal chemistry and biochemistry .
The biological activity of 5-amino-1-ethyl-1,2-dihydropyridin-2-one has been explored in various studies. It exhibits potential pharmacological properties, including:
Several methods have been developed for synthesizing 5-amino-1-ethyl-1,2-dihydropyridin-2-one:
5-Amino-1-ethyl-1,2-dihydropyridin-2-one has several applications:
Research into the interactions of 5-amino-1-ethyl-1,2-dihydropyridin-2-one focuses on how it interacts with biological targets:
Several compounds share structural similarities with 5-amino-1-ethyl-1,2-dihydropyridin-2-one. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Aminomethylpyridinone | Contains an amino group on the pyridine ring | Known for distinct antimicrobial properties |
4-Aminoquinoline | A fused ring structure with an amino group | Exhibits significant antimalarial activity |
2-Aminopyridine | Simple amino substitution on pyridine | Used primarily in organic synthesis |
Uniqueness of 5-Amino-1-Ethyl-1,2-Dihydropyridin-2-One:
Unlike the compounds listed above, 5-amino-1-ethyl-1,2-dihydropyridin-2-one's dihydropyridine structure allows for unique reactivity patterns and biological activities that may not be present in simpler or differently substituted compounds. Its potential as a pharmaceutical agent further distinguishes it from similar compounds .